(Dimethyl-1,3-oxazol-5-yl)methanesulfonamide
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Overview
Description
(Dimethyl-1,3-oxazol-5-yl)methanesulfonamide is a chemical compound with the molecular formula C6H10N2O3S and a molecular weight of 190.22 g/mol . This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of (Dimethyl-1,3-oxazol-5-yl)methanesulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of dimethyl oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
(Dimethyl-1,3-oxazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(Dimethyl-1,3-oxazol-5-yl)methanesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (Dimethyl-1,3-oxazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or microbial growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
(Dimethyl-1,3-oxazol-5-yl)methanesulfonamide can be compared with other similar compounds, such as:
(5-methyl-1,2-oxazol-3-yl)methanesulfonamide: This compound has a similar structure but with a methyl group at the 5-position of the oxazole ring.
Sulfafurazole: A sulfonamide antibacterial with a dimethyl-isoxazole substituent, known for its antibiotic activity against a wide range of organisms.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications .
Properties
Molecular Formula |
C6H10N2O3S |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
(2,4-dimethyl-1,3-oxazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C6H10N2O3S/c1-4-6(3-12(7,9)10)11-5(2)8-4/h3H2,1-2H3,(H2,7,9,10) |
InChI Key |
LNAIUCLJJBOHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C)CS(=O)(=O)N |
Origin of Product |
United States |
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